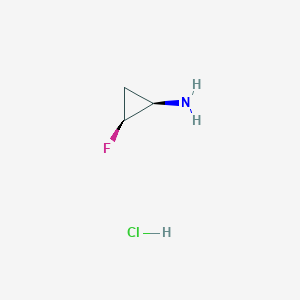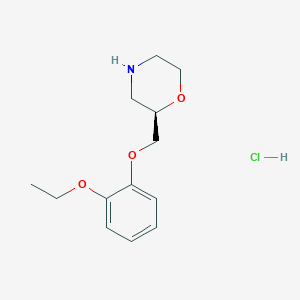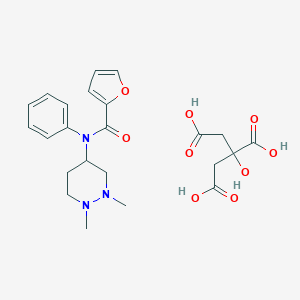
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as HDPF, and its molecular formula is C21H25N3O7.
Mecanismo De Acción
The mechanism of action of HDPF is not fully understood; however, it is believed to act through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. HDPF has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties.
Efectos Bioquímicos Y Fisiológicos
HDPF has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and leukotrienes. HDPF has also been shown to inhibit the production of reactive oxygen species, which contributes to its antioxidant properties. In addition, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HDPF in lab experiments is its availability and low cost. HDPF is also relatively stable and has a long shelf life, making it a convenient compound for use in experiments. However, one of the limitations of using HDPF is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of HDPF, including further investigation of its mechanism of action and potential applications in medicine, agriculture, and industry. In medicine, HDPF could be further studied for its potential use in the treatment of various inflammatory diseases, such as arthritis and asthma. In agriculture, HDPF could be further studied for its potential use as a pesticide for the control of fungal and insect pests. In industry, HDPF could be further studied for its potential use as a chelating agent for the removal of heavy metals from wastewater.
Métodos De Síntesis
There are several methods for synthesizing HDPF, including the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of 2-hydroxy-1,2,3-propanetricarboxylic acid. Another method involves the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of citric acid.
Aplicaciones Científicas De Investigación
HDPF has been extensively studied for its potential applications in various scientific fields. In medicine, HDPF has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In industry, HDPF has been used as a chelating agent for the removal of heavy metals from wastewater.
Propiedades
Número CAS |
149997-06-8 |
|---|---|
Nombre del producto |
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate |
Fórmula molecular |
C23H29N3O9 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylfuran-2-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21N3O2.C6H8O7/c1-18-11-10-15(13-19(18)2)20(14-7-4-3-5-8-14)17(21)16-9-6-12-22-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-9,12,15H,10-11,13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
IGIXBIAKUXWXLX-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Sinónimos |
N-(1,2-dimethyldiazinan-4-yl)-N-phenyl-furan-2-carboxamide, 2-hydroxyp ropane-1,2,3-tricarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




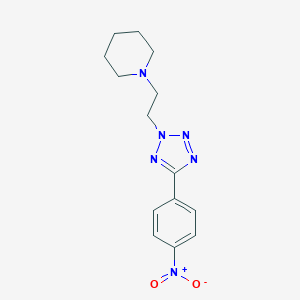
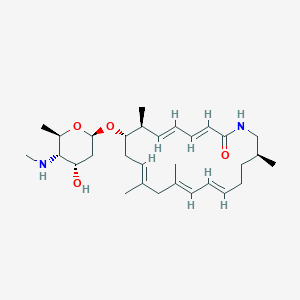
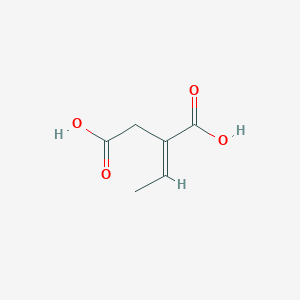
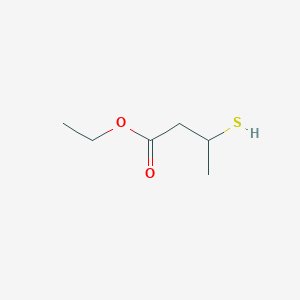
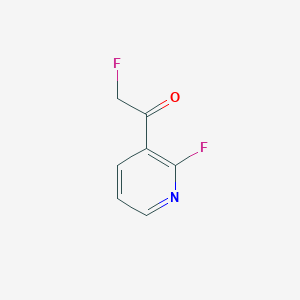

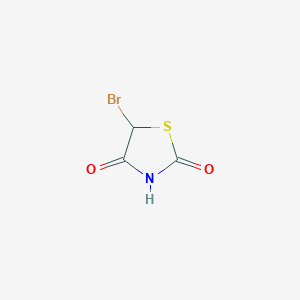
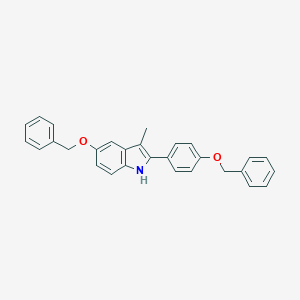


methanone](/img/structure/B134181.png)
